molecular formula C15H13FO2 B6398194 2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid CAS No. 1261889-90-0

2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid

Cat. No.: B6398194
CAS No.: 1261889-90-0
M. Wt: 244.26 g/mol
InChI Key: ZVTGADOPZADNGD-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid is an organic compound characterized by the presence of fluorine and methyl groups attached to a benzoic acid core

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-3-5-11(13(8-9)15(17)18)12-7-10(2)4-6-14(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTGADOPZADNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689219
Record name 2'-Fluoro-4,5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-90-0
Record name 2'-Fluoro-4,5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate in an aqueous or organic solvent medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine and methyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action would involve molecular docking and computational chemistry techniques to predict and analyze these interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylphenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 5-Fluoro-2-methylphenyl isocyanate

Uniqueness

2-(2-Fluoro-5-methylphenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interaction profiles are required .

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